Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate
Description
Systematic IUPAC Name Analysis
The compound’s IUPAC name, dimethyl 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-3-methylthiophene-2,4-dicarboxylate , follows systematic nomenclature rules:
- Parent hydrocarbon : The thiophene ring serves as the core structure.
- Substituent prioritization :
- Two methyl carboxylate groups at positions 2 and 4 (dicarboxylate).
- A sulfonyl group at position 5 (sulfonyl), linked to a piperazine ring substituted with a 2-methoxyphenyl group.
- Functional group hierarchy : Sulfonamide (sulfonyl) and ester (carboxylate) groups dictate suffix and prefix ordering.
This name reflects the compound’s modular architecture, with the piperazine-sulfonyl moiety acting as a key pharmacophore.
Molecular Formula and Weight Validation
The molecular formula C₂₀H₂₄N₂O₇S₂ was confirmed via high-resolution mass spectrometry. Key compositional features include:
| Component | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon (C) | 20 | 240.20 |
| Hydrogen (H) | 24 | 24.19 |
| Nitrogen (N) | 2 | 28.02 |
| Oxygen (O) | 7 | 112.00 |
| Sulfur (S) | 2 | 64.14 |
| Total | 468.55 |
This matches the experimental molecular weight of 468.5 g/mol , validating the formula.
Stereochemical Features and Conformational Isomerism
The compound exhibits dynamic stereoelectronic properties:
- Piperazine ring conformation : Adopts a chair conformation in crystalline states, with the 2-methoxyphenyl group occupying an equatorial position to minimize steric strain.
- Sulfonyl group geometry : The tetrahedral sulfur center (bond angles: 107.66° for N-S-C) creates a rigid sulfonamide bridge, stabilizing the piperazine-thiophene interface.
- Thiophene planarity : The aromatic thiophene ring remains planar, with methyl and sulfonyl substituents inducing slight torsional strain (C-S-C angle: 101.1°–106.8°).
Variable-temperature NMR studies suggest low-energy barriers (<6 kJ/mol) for piperazine ring inversion, enabling interconversion between chair and boat conformers in solution.
Substituent Functional Group Interactions
Critical non-covalent interactions include:
The sulfonyl group’s electron-withdrawing nature reduces electron density on the thiophene ring (Hammett σₚ = +1.67), while the methoxy group donates electrons (σₚ = -0.27), creating a push-pull electronic gradient.
This structural analysis provides a foundation for understanding the compound’s reactivity and potential applications in medicinal chemistry. Subsequent sections will explore its synthesis, computational modeling, and comparative analogs.
Properties
IUPAC Name |
dimethyl 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S2/c1-13-16(18(23)28-3)20(30-17(13)19(24)29-4)31(25,26)22-11-9-21(10-12-22)14-7-5-6-8-15(14)27-2/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYAYQXZOHVCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Coupling
Recent advancements employ microwave irradiation (150 W, 100°C) to reduce reaction time to 30 minutes. This method improves yield to 82% by minimizing thermal decomposition pathways.
Solid-Phase Synthesis
Immobilized piperazine derivatives on Wang resin enable stepwise assembly, though yields remain suboptimal (45–50%) due to steric hindrance.
Analytical Characterization
Critical quality control metrics include:
Scale-Up Considerations
Industrial production faces three main challenges:
-
Exothermic Sulfonation: Requires jacketed reactors with precise temperature control to prevent runaway reactions.
-
Piperazine Handling: Hygroscopic nature necessitates anhydrous conditions during coupling.
-
Waste Management: Neutralization of excess chlorosulfonic acid generates HCl gas, mandating scrubber systems.
Recent Innovations (2023–2025)
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or reduce the carboxylate groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH({4})).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant Activity
Recent studies indicate that compounds structurally related to Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate exhibit significant antidepressant properties. For instance, piperazine derivatives have been shown to interact with serotonin receptors, which are crucial in the modulation of mood and anxiety disorders. The specific substitution patterns on the piperazine moiety can enhance selectivity for serotonin receptor subtypes, potentially leading to fewer side effects compared to traditional antidepressants .
Case Study:
In a study examining various piperazine derivatives, the compound was noted for its high affinity towards the serotonin transporter (SERT), suggesting its potential as a selective serotonin reuptake inhibitor (SSRI) .
Neuropharmacological Applications
2.1 Dopamine Receptor Modulation
This compound has been investigated for its ability to modulate dopamine receptors, particularly D3 receptors. This modulation is significant for developing treatments for conditions such as schizophrenia and substance use disorders.
Case Study:
A study focused on a related compound demonstrated that it acted as a selective antagonist at the D3 receptor with a Ki value of , indicating high potency and selectivity over D2 receptors . Such properties are desirable for therapeutic agents aimed at minimizing psychotic symptoms without affecting other dopaminergic pathways.
Synthetic Applications
3.1 Chemical Synthesis
The synthesis of this compound involves several key steps that highlight its versatility in synthetic chemistry. The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Sulfonation | Sulfonyl chloride | Formation of sulfonamide |
| 2 | Esterification | Dimethyl malonate | Formation of dicarboxylate |
| 3 | Cyclization | Base catalyst | Formation of thiophene ring |
This table summarizes the synthetic pathway for creating the compound, showcasing its utility in generating derivatives with varied biological activities.
Future Directions and Research Opportunities
The ongoing research into this compound suggests several promising avenues:
- Targeting Other Receptors: Further exploration into its interaction with other neurotransmitter systems could yield new therapeutic agents.
- Formulation Development: Investigating different formulations (e.g., nanoparticles) could improve bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence :
- The target compound’s thiophene core distinguishes it from triazine-based sulfonylureas (e.g., metsulfuron methyl) . The sulfonated piperazine group may confer unique pharmacokinetic properties compared to the sulfonylurea bridge in herbicides.
- Unlike bicyclo derivatives (e.g., 960201-81-4), which feature rigid fused-ring systems, the target compound’s flexible piperazine moiety could enhance binding to dynamic biological targets .
The methyl ester groups on the thiophene ring contrast with the carbamate or urea linkages in herbicides, likely altering metabolic stability and bioavailability.
Hypothetical Applications: While sulfonylurea herbicides inhibit plant acetolactate synthase, the target compound’s structure aligns more closely with neuroactive molecules (e.g., dopamine D2/5-HT1A receptor modulators).
Research Findings and Gaps
- Sulfonyl Group Reactivity : The sulfonyl group in the target compound may enhance electrophilicity, similar to sulfonylureas, but its piperazine linkage likely reduces agrochemical activity .
- Synthetic Accessibility : Piperazine sulfonylation is a common step in drug synthesis, implying feasible scalability for the target compound .
- Data Limitations: No empirical data (e.g., IC50, toxicity) are available in the provided evidence, necessitating further studies to validate biological or agricultural utility.
Biological Activity
Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : CHNOS
- Molecular Weight : 414.46 g/mol
The structure includes a thiophene ring, piperazine moiety, and sulfonyl group, which contribute to its biological activity.
This compound exhibits various pharmacological effects primarily through the following mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit moderate to good antimicrobial properties. The presence of the piperazine ring is often associated with enhanced activity against bacterial strains .
- Antioxidant Properties : Compounds featuring thiophene and sulfonyl groups have shown potential antioxidant activities, which can mitigate oxidative stress in biological systems.
- Receptor Modulation : The piperazine moiety suggests possible interactions with neurotransmitter receptors, potentially influencing central nervous system functions.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to this compound:
- Antimicrobial Efficacy : In a study assessing various piperazine derivatives, it was found that compounds with similar sulfonamide groups demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Neuropharmacological Studies : Research on piperazine derivatives indicated potential anxiolytic and antidepressant effects through serotonin receptor modulation. This suggests that this compound may also exhibit similar neuropharmacological properties .
- Toxicological Assessments : Toxicity studies indicated that related compounds did not exhibit significant genotoxicity or mutagenicity in vitro or in vivo. This safety profile supports further exploration of their therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate?
- Methodological Answer :
- Step 1 : Start with a thiophene dicarboxylate precursor (e.g., diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) and substitute the acetamido group with a sulfonyl chloride intermediate. Use a coupling agent like DCC (dicyclohexylcarbodiimide) in dry DMF under nitrogen to introduce the sulfonyl-piperazine moiety .
- Step 2 : Reflux the reaction mixture at 80–90°C for 6–8 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Recrystallize from a DMF-ethanol mixture to enhance purity .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and ensure anhydrous conditions to prevent hydrolysis of the sulfonyl group.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- 1H/13C NMR : Confirm the presence of characteristic peaks: methoxy protons (~3.8 ppm), piperazine protons (2.5–3.5 ppm), and thiophene aromatic protons (6.5–7.2 ppm) .
- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with sodium acetate and 1-octanesulfonate) to assess purity (>98%) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak [M+H]+ at m/z corresponding to the molecular formula C21H25N3O7S (calculated: 488.14) .
Q. What solubility and formulation strategies are suitable for in vitro pharmacological assays?
- Methodological Answer :
- Solubility Profiling : Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80 for cell-based assays).
- Formulation Optimization : Use cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility if precipitation occurs during dilution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the piperazine-sulfonyl pharmacophore?
- Methodological Answer :
- SAR Variables :
- Piperazine Substitution : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (e.g., 4-tert-butylphenyl) analogs to assess receptor binding affinity .
- Sulfonyl Linker Modification : Introduce methylene or carbonyl spacers between the sulfonyl group and piperazine to evaluate conformational flexibility .
- Assay Design : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) and functional cAMP assays to quantify potency (IC50) and efficacy (Emax) .
Q. What experimental approaches resolve contradictions in metabolic stability data across species?
- Methodological Answer :
- In Vitro Metabolism : Incubate the compound with liver microsomes (human, rat, mouse) and analyze metabolites via LC-MS/MS. Identify species-specific cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2D6) responsible for discrepancies .
- Isotope-Labeling : Synthesize a deuterated analog (e.g., deuterium at the methylthiophene position) to track metabolic pathways and stabilize vulnerable sites .
Q. How should environmental fate and ecotoxicological impacts be assessed for this compound?
- Methodological Answer :
- Environmental Persistence Testing :
- Hydrolysis : Expose the compound to buffers at pH 4, 7, and 9 (25–50°C) and quantify degradation via HPLC .
- Photolysis : Use a xenon arc lamp (simulated sunlight) to measure half-life under UV/visible light .
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48h LC50) and algal growth inhibition tests (OECD 201) to determine EC50 values .
Key Considerations for Experimental Design
- Control Groups : Include positive controls (e.g., known receptor antagonists) and vehicle controls (DMSO <0.1%) in pharmacological assays .
- Statistical Power : Use randomized block designs with ≥4 replicates to account for batch variability in synthesis or bioassays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
